

Physical and chemical properties of 2,2-Dichloro-1-methylcyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	2,2-Dichloro-1-
Compound Name:	<i>methylcyclopropanecarboxylic acid</i>
Cat. No.:	B072525

[Get Quote](#)

An In-depth Technical Guide to 2,2-Dichloro-1-methylcyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **2,2-Dichloro-1-methylcyclopropanecarboxylic acid**, a halogenated cyclopropane derivative of interest in organic synthesis and potential pharmaceutical applications. This document details the compound's known physical characteristics, provides insights into its chemical behavior, and outlines a detailed experimental protocol for its synthesis and purification. Spectroscopic data, based on characteristic values for similar structures, are also presented to aid in analytical identification.

Introduction

2,2-Dichloro-1-methylcyclopropanecarboxylic acid (CAS No. 1447-14-9) is a cyclopropane-containing carboxylic acid. The strained three-membered ring and the presence of two chlorine atoms on the same carbon, along with a carboxylic acid functional group, impart unique chemical reactivity and physical properties to this molecule.^[1] Cyclopropane derivatives are

found in a variety of biologically active compounds and are utilized as building blocks in the synthesis of complex organic molecules.[\[2\]](#) This guide aims to consolidate the available technical information on this compound to support research and development activities.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **2,2-Dichloro-1-methylcyclopropanecarboxylic acid** is provided below. Due to the limited availability of experimental data in the literature, some properties are estimated based on the behavior of structurally similar compounds.

Physical Properties

The known physical properties of the compound are summarized in Table 1. It is a solid at room temperature with a melting point in the range of 60-65 °C.[\[3\]](#)

Table 1: Physical Properties of **2,2-Dichloro-1-methylcyclopropanecarboxylic acid**

Property	Value	Reference
CAS Number	1447-14-9	[4]
Molecular Formula	C ₅ H ₆ Cl ₂ O ₂	[4]
Molecular Weight	169.01 g/mol	[4]
Appearance	Solid	[1]
Melting Point	60-65 °C	[3]
Boiling Point	85 °C at 8 mmHg	[3]

Chemical Properties

Table 2: Chemical Identifiers and Descriptors

Identifier/Descriptor	Value
IUPAC Name	2,2-dichloro-1-methylcyclopropane-1-carboxylic acid
SMILES	CC1(C(=O)O)CC1(Cl)Cl
InChI	InChI=1S/C5H6Cl2O2/c1-4(3(8)9)2-5(4,6)7/h2H2,1H3,(H,8,9)

Solubility

Experimentally determined solubility data for **2,2-Dichloro-1-methylcyclopropanecarboxylic acid** is not readily available. However, based on its structure, a qualitative solubility profile can be predicted. As a carboxylic acid, it is expected to be sparingly soluble in water and soluble in many common organic solvents.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Table 3: Predicted Solubility Profile

Solvent	Predicted Solubility	Rationale
Water	Sparingly soluble	The polar carboxylic acid group allows for some interaction with water, but the nonpolar dichloromethylcyclopropane moiety limits overall solubility.
Methanol, Ethanol	Soluble	Polar protic solvents that can hydrogen bond with the carboxylic acid group.
Acetone, Ethyl Acetate	Soluble	Polar aprotic solvents that can act as hydrogen bond acceptors.
Dichloromethane, Chloroform	Soluble	Halogenated solvents that can dissolve the dichlorinated portion of the molecule.
Hexane, Toluene	Sparingly to moderately soluble	The nonpolar nature of these solvents makes them less ideal for dissolving the polar carboxylic acid.

Acidity (pKa)

The pKa value for **2,2-Dichloro-1-methylcyclopropanecarboxylic acid** has not been experimentally reported. However, the presence of two electron-withdrawing chlorine atoms on the carbon adjacent to the carboxylic acid group is expected to increase its acidity compared to unsubstituted cyclopropanecarboxylic acid ($pK_a \approx 4.8$). The inductive effect of the chlorine atoms stabilizes the carboxylate anion, thus lowering the pKa.

Experimental Protocols

The following section details a likely experimental protocol for the synthesis and purification of **2,2-Dichloro-1-methylcyclopropanecarboxylic acid**, adapted from a patented method and general organic chemistry procedures.^[9]

Synthesis of 2,2-Dichloro-1-methylcyclopropanecarboxylic acid

This synthesis involves the dichlorocyclopropanation of a suitable alkene precursor followed by hydrolysis of the resulting ester. A plausible route starts from tiglic acid, which is first esterified and then subjected to dichlorocyclopropanation.

Materials:

- Tiglic acid
- Methanol
- Sulfuric acid (catalytic amount)
- Chloroform
- Sodium hydroxide
- Benzyltriethylammonium chloride (phase-transfer catalyst)
- Hydrochloric acid
- Dichloromethane
- Anhydrous magnesium sulfate

Procedure:

- **Esterification of Tiglic Acid:** In a round-bottom flask, dissolve tiglic acid in an excess of methanol. Add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the methyl tiglate with dichloromethane. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
- **Dichlorocyclopropanation:** To a vigorously stirred solution of methyl tiglate in chloroform, add a 50% aqueous solution of sodium hydroxide and a catalytic amount of benzyltriethylammonium chloride. The reaction is exothermic and should be cooled in an ice

bath to maintain the temperature between 20-30 °C. Stir vigorously for 4-6 hours. After the reaction is complete, add water to dissolve the precipitated salts and separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

- **Hydrolysis to the Carboxylic Acid:** The crude methyl 2,2-dichloro-1-methylcyclopropanecarboxylate obtained from the previous step is dissolved in a mixture of methanol and a 10% aqueous sodium hydroxide solution. The mixture is refluxed for 2-3 hours until the hydrolysis is complete (monitored by TLC).
- **Work-up and Isolation:** After cooling the reaction mixture, the methanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted ester. The aqueous layer is then acidified to pH 1 with concentrated hydrochloric acid while cooling in an ice bath. The precipitated **2,2-Dichloro-1-methylcyclopropanecarboxylic acid** is then extracted with dichloromethane. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

Purification

The crude solid can be purified by recrystallization.

Procedure:

- Dissolve the crude **2,2-Dichloro-1-methylcyclopropanecarboxylic acid** in a minimal amount of a hot solvent mixture, such as toluene/hexane or ethanol/water.
- Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
- Dry the purified crystals under vacuum.

Spectroscopic Analysis

While specific spectra for **2,2-Dichloro-1-methylcyclopropanecarboxylic acid** are not widely published, the expected spectroscopic features can be predicted based on its structure and

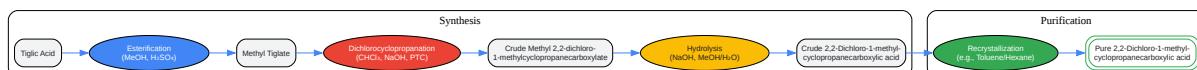
data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons, and a series of multiplets for the diastereotopic methylene protons of the cyclopropane ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
- ^{13}C NMR: The carbon NMR spectrum should display distinct signals for the methyl carbon, the two cyclopropyl carbons, the quaternary carbon bearing the chlorine atoms, and the carbonyl carbon of the carboxylic acid (typically in the range of 170-180 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a very broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm^{-1} .^[10] A strong C=O stretching absorption for the carbonyl group is expected around 1700-1725 cm^{-1} .^[7] C-Cl stretching vibrations will be observed in the fingerprint region.


Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M^+). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments, with M, M+2, and M+4 peaks in a ratio of approximately 9:6:1.^[11]

Mandatory Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the key steps in the synthesis and purification of **2,2-Dichloro-1-methylcyclopropanecarboxylic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of the target compound.

Conclusion

This technical guide has summarized the key physical and chemical properties of **2,2-Dichloro-1-methylcyclopropanecarboxylic acid**, providing a valuable resource for researchers. While some experimental data, particularly regarding pKa and solubility, are not readily available, the provided information based on its chemical structure and analogous compounds offers a solid foundation for its use in synthesis and further research. The detailed experimental protocol and expected spectroscopic characteristics will aid in its preparation and characterization. Further studies are warranted to fully elucidate its properties and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 3. spectrabase.com [spectrabase.com]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 5. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 6. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US4254282A - Process for preparing cis-3-(2,2-dihalovinyl)-2,2-dimethylcyclopropanecarboxylic acid - Google Patents [patents.google.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Physical and chemical properties of 2,2-Dichloro-1-methylcyclopropanecarboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072525#physical-and-chemical-properties-of-2-2-dichloro-1-methylcyclopropanecarboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

